molecular formula C8H11NO2 B8447575 2-(4-Pyridyl)propane-1,2-diol

2-(4-Pyridyl)propane-1,2-diol

Cat. No. B8447575
M. Wt: 153.18 g/mol
InChI Key: BPNFTOHKJKYSQX-UHFFFAOYSA-N
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Patent
US04542132

Procedure details

A solution of potassium permanganate (10.6 g) and magnesium sulphate (4.0 g) in water (250 cm3) was added at 0° to a mechanically stirred solution of 4-isopropenyl pyridine (14.8 g) in acetone (150 cm3) over 0.5 hours. After a further 0.5 hours at 0°, the mixture was warmed to room temperature over 1 hour, hydroquinone (0.01 g) was added and the mixture was filtered through "Avicel" (Trademark) to remove manganese dioxide. Solvents were removed in vacuo yielding a viscous oil which was chromatographed on silica ("Merck" 60.9385) eluting with methanol:chloroform, 1:19, to give 2-(4-pyridyl)propan-1,2-diol as an oil (6.0 g).
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.01 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=O.[K+].S([O-])([O-])(=O)=[O:8].[Mg+2].[C:13]([C:16]1[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=1)([CH3:15])=[CH2:14].[OH2:22]>CC(C)=O.C1(C=CC(O)=CC=1)O>[N:19]1[CH:20]=[CH:21][C:16]([C:13]([OH:8])([CH3:15])[CH2:14][OH:22])=[CH:17][CH:18]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
4 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
14.8 g
Type
reactant
Smiles
C(=C)(C)C1=CC=NC=C1
Name
Quantity
250 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.01 g
Type
catalyst
Smiles
C1(O)=CC=C(O)C=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through "Avicel" (Trademark)
CUSTOM
Type
CUSTOM
Details
to remove manganese dioxide
CUSTOM
Type
CUSTOM
Details
Solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
yielding a viscous oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica ("Merck" 60.9385)
WASH
Type
WASH
Details
eluting with methanol

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C(CO)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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